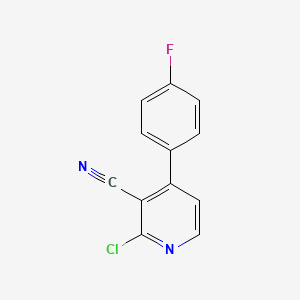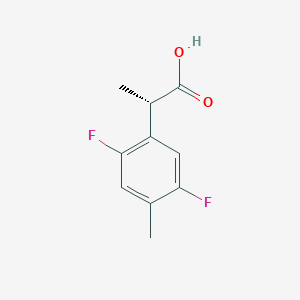
(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid, also known as DFMP, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a derivative of ibuprofen and has been shown to exhibit potent anti-inflammatory and analgesic effects. DFMP has gained significant attention in the scientific community due to its potential use in the treatment of various inflammatory disorders.
Mécanisme D'action
(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a critical role in the inflammatory response. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of arthritis, colitis, and neuropathic pain. This compound has also been shown to reduce the production of ROS, which are known to contribute to the development of inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid in lab experiments is its potent anti-inflammatory and analgesic effects. It has been shown to be effective in various animal models of inflammation and pain. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to cause liver toxicity in some animal models, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on (2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid. One area of research is the development of novel derivatives of this compound that exhibit improved anti-inflammatory and analgesic properties. Another area of research is the investigation of the potential use of this compound in the treatment of other inflammatory disorders, such as cancer and cardiovascular disease. Additionally, further research is needed to better understand the mechanisms underlying the potential toxicity of this compound and to develop strategies to mitigate this toxicity.
Méthodes De Synthèse
(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid can be synthesized through a multi-step process that involves the reaction of 2,5-difluoro-4-methylphenylboronic acid with (S)-2-bromo-propanoic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of purification steps to yield this compound in its pure form.
Applications De Recherche Scientifique
(2S)-2-(2,5-Difluoro-4-methylphenyl)propanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid molecules that play a critical role in the inflammatory response. This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of inflammation and tissue damage.
Propriétés
IUPAC Name |
(2S)-2-(2,5-difluoro-4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-5-3-9(12)7(4-8(5)11)6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSENWPQBQUXVKU-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(C)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1F)[C@H](C)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


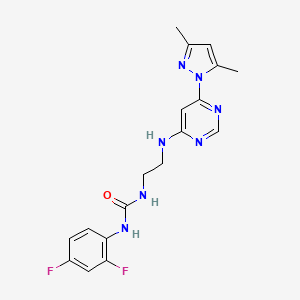
![3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B2760147.png)
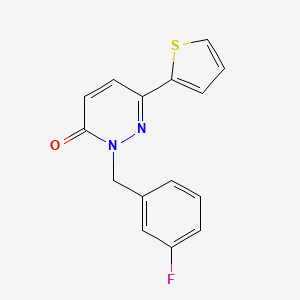
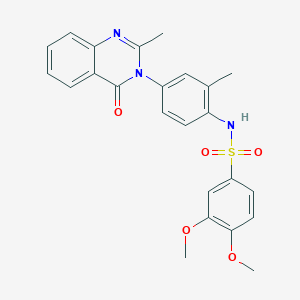
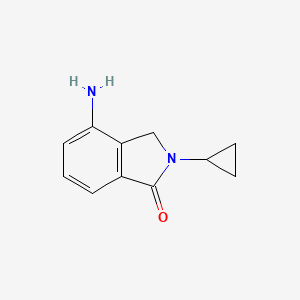
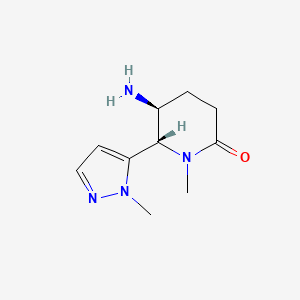

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2760158.png)
![4-[(Adamantan-1-ylformamido)methyl]benzoic acid](/img/structure/B2760159.png)
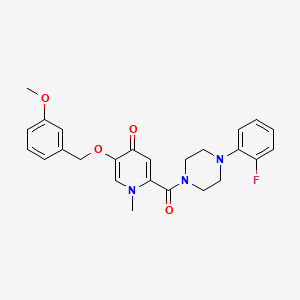
![7-[(4-Methylpiperazin-1-yl)-pyridin-4-ylmethyl]quinolin-8-ol](/img/structure/B2760164.png)
